(S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
CAS No.:
Cat. No.: VC18778724
Molecular Formula: C8H12ClNO2
Molecular Weight: 189.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12ClNO2 |
|---|---|
| Molecular Weight | 189.64 g/mol |
| IUPAC Name | 3-[(1S)-1-amino-2-hydroxyethyl]phenol;hydrochloride |
| Standard InChI | InChI=1S/C8H11NO2.ClH/c9-8(5-10)6-2-1-3-7(11)4-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m1./s1 |
| Standard InChI Key | HUADLLHIHCGJGR-DDWIOCJRSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)O)[C@@H](CO)N.Cl |
| Canonical SMILES | C1=CC(=CC(=C1)O)C(CO)N.Cl |
Introduction
Chemical Structure and Stereochemical Significance
The molecular architecture of (S)-3-(1-amino-2-hydroxyethyl)phenol hydrochloride features a phenol ring (C₆H₅OH) substituted at the meta position with a 1-amino-2-hydroxyethyl group. The stereocenter at the C1 position of the side chain confers enantiomeric specificity, distinguishing it from its (R)-counterpart and racemic mixtures . Key structural descriptors include:
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IUPAC Name: 3-[(1S)-1-amino-2-hydroxyethyl]phenol hydrochloride
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Canonical SMILES: C1=CC(=CC(=C1)O)C@@HN.Cl
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy would typically resolve its three-dimensional conformation, though such data remain unpublished. Comparative analysis with the racemic form (CAS 146812-68-2) reveals identical molecular formulas but divergences in optical rotation and crystallographic packing .
Synthesis and Enantioselective Preparation
Table 1: Biocatalytic Performance for Analogous Amino Alcohol Synthesis
| Substrate | Conversion (3.5 h) | ee (%) | Conversion (24 h) | ee (%) |
|---|---|---|---|---|
| 3a | 30% | 91 | 93% | 84 |
| 3b | 91% | 95 | 96% | 66 |
| 3c | 6% | 54 | 93% | 42 |
These results suggest that prolonged reaction times may compromise enantiopurity, necessitating precise kinetic control for optimal (S)-enantiomer yield . Alternative approaches, such as asymmetric hydrogenation or enzymatic reductive amination, remain unexplored for this specific compound.
Physicochemical Properties and Stability
As a hydrochloride salt, the compound likely exhibits high solubility in polar solvents (e.g., water, methanol) but poor solubility in nonpolar media. The phenolic hydroxyl (pKa ~10) and protonated amine (pKa ~9) groups render it zwitterionic at physiological pH, influencing its partition coefficients and membrane permeability . Stability data are unavailable, though analogous amino alcohols are prone to oxidation under aerobic conditions, requiring inert storage atmospheres.
Analytical Characterization Challenges
Characterizing this compound necessitates chiral analytical methods to distinguish it from enantiomeric impurities. High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or capillary electrophoresis with cyclodextrin additives could resolve enantiomers . Mass spectral data (m/z 189.64 for [M+H]⁺) and fragmentation patterns remain unrecorded but would align with phenolic cleavage and amine-related ions.
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